(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carbonyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S3/c1-3-10-24-14-7-6-13(20(27)30-2)12-16(14)31-21(24)23-19(26)15-5-4-11-25(15)33(28,29)18-9-8-17(22)32-18/h1,6-9,12,15H,4-5,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYZUGSCCZHCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound featuring multiple functional groups, including a sulfonamide, an imine, and a carboxylate. Its structural composition suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C22H26ClN3O4S
- Molecular Weight : 528.1 g/mol
- Key Functional Groups :
- Sulfonamide
- Imine
- Carboxylate
- Benzo[d]thiazole core
The presence of a chlorothiophene moiety enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising anticancer properties , particularly against:
- Non-small cell lung cancer (NSCLC)
- Hepatocellular carcinoma (HCC)
The mechanisms of action are believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This suggests that the compound may act through pathways that promote programmed cell death, which is crucial in cancer therapy.
While the precise mechanisms are still under investigation, several potential pathways have been identified:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, preventing cancer cells from dividing.
- Induction of Apoptosis : Activation of apoptotic pathways could lead to increased cancer cell death.
- Interaction with Enzymes : Computational studies suggest potential interactions with specific enzyme targets that could modulate various biological pathways .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Chloro-Benzo[d]thiazole | Structure | Antibacterial |
| Pyrrolidine Derivatives | Structure | Anticancer |
| Sulfonamide Antibiotics | Structure | Broad-spectrum antimicrobial |
These comparisons highlight the diversity within this chemical space and underscore the unique combination of functionalities present in (E)-methyl 2-[...] that may confer distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structures:
- Antiproliferative Activity : A study on fluorinated derivatives showed significant antiproliferative effects against various cancer cell lines, indicating that modifications in structure can lead to enhanced activity against specific cancers .
- Enzyme Inhibition Studies : Research on thiazole-derived compounds demonstrated their ability to inhibit enzymes such as MAO-B and ChE, suggesting potential neuroprotective effects alongside anticancer properties .
- Molecular Docking Studies : Computational docking studies have revealed how (E)-methyl 2-[...] interacts with various biological targets, providing insights into binding affinities and potential side effects. These studies are crucial for guiding further experimental validation and optimizing therapeutic applications .
Scientific Research Applications
Research indicates that this compound exhibits promising anticancer properties , particularly against non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). The proposed mechanisms of action include:
- Inhibition of Cell Proliferation : The compound may interfere with the signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : It is believed to trigger programmed cell death in malignant cells, thereby reducing tumor size and spread.
Structure-Activity Relationship (SAR)
The unique structural components of (E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggest several potential applications:
- Anticancer Agents : Its structural similarity to known anticancer compounds positions it as a candidate for further development.
- Antimicrobial Activity : Compounds with similar functional groups have been associated with broad-spectrum antimicrobial effects .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. The presence of various functional groups allows for potential derivatization, enhancing its chemical reactivity and biological activity. For instance, modifications to the sulfonamide group may lead to improved binding affinities for specific biological targets.
Computational Studies
Molecular Docking Studies : Computational methods such as molecular docking can provide insights into how this compound interacts with various biological targets. These studies can reveal binding affinities and predict potential side effects, guiding experimental validation.
Example of Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction |
|---|---|---|
| Protein Kinase A | -9.5 | Hydrogen bonds with amine group |
| Cyclin-dependent Kinase 2 | -8.7 | π-stacking interactions with aromatic ring |
Case Studies
Several studies have documented the biological activities of compounds structurally related to (E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate:
- Anticancer Activity in NSCLC : A study demonstrated that derivatives of benzo[d]thiazole showed significant cytotoxic effects on NSCLC cell lines, suggesting that the incorporation of similar moieties could enhance efficacy.
- Antimicrobial Studies : Research on sulfonamide derivatives has shown promising results against various bacterial strains, indicating that the sulfonamide functionality contributes to antimicrobial activity .
Preparation Methods
Cyclization of Methyl 4-Aminobenzoate
The foundational benzo[d]thiazole ring forms via bromine-mediated cyclization (Scheme 1):
Procedure :
- Methyl 4-aminobenzoate (1 equiv) and KSCN (4 equiv) in glacial acetic acid at 10°C
- Dropwise addition of Br₂ (2 equiv) in acetic acid
- Stirring at room temperature for 12 hours
- Basification with NH₃ (pH 8) and extraction
This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylate in 68–72% yield. The reaction proceeds through thiourea intermediate formation followed by electrophilic aromatic substitution.
Imination at C2 Position
Conversion of the 2-amino group to imino functionality requires oxidative dehydrogenation:
Conditions :
- MnO₂ (3 equiv) in anhydrous DMF at 60°C
- Reaction monitoring via TLC (ethyl acetate/hexanes 1:3)
- Purification by silica gel chromatography
This step achieves 85–90% conversion efficiency while preserving the methyl ester.
Pyrrolidine-2-Carbonyl Sulfonamide Synthesis
Asymmetric Pyrrolidine Formation
The stereoselective synthesis of pyrrolidine-2-carboxylic acid derivatives employs Sharpless epoxidation (Figure 1):
Key Steps :
- Epoxidation of allyl alcohol using (-)-diethyl tartrate/Ti(O-iPr)₄/t-BuOOH
- Regioselective epoxy ring-opening with Red-Al® (NaBH(OAc)₃)
- Cyclization via intramolecular aminolysis to form pyrrolidinone
- Borane-mediated reduction to pyrrolidine
This four-step sequence provides enantiomerically pure (S)-pyrrolidine-2-carboxylic acid in 61% overall yield.
Sulfonylation with 5-Chlorothiophene-2-Sulfonyl Chloride
Installation of the sulfonamide group proceeds under Schotten-Baumann conditions:
Optimized Protocol :
- Pyrrolidine-2-carboxylic acid (1 equiv), imidazole (1.2 equiv) in CH₂Cl₂ at 0°C
- Addition of 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv)
- Stirring at 25°C for 3 hours
- Precipitation with ice-cold heptane
This method achieves 89–92% yield with minimal racemization.
Prop-2-Yn-1-yl Substitution
Nucleophilic Alkylation of Benzo[d]Thiazole
The propynyl group introduces via SN2 displacement (Scheme 2):
Reaction Parameters :
- 2-Mercaptobenzothiazole (1 equiv), 3-bromopropyne (1.05 equiv)
- K₂CO₃ (2 equiv) in anhydrous DMF at 40°C
- 12-hour reaction under N₂ atmosphere
Yields range from 78–85%, with excess propargyl bromide improving conversion.
Oxidation to Sulfone
Subsequent oxidation enhances electrophilicity for Mannich reactions:
Oxidation System :
- K₂Cr₂O₇ (1.5 equiv), H₂SO₄ (3 equiv) in glacial acetic acid
- Reflux at 110°C for 8 hours
- Quenching with NaHSO₃ solution
This step converts thioether to sulfone with 70–75% efficiency.
Final Coupling and Cyclization
Imine Formation
The critical C=N bond establishes through condensation (Table 1):
| Reagent System | Temperature | Time | Yield |
|---|---|---|---|
| TiCl₄/Et₃N | 0°C→25°C | 6h | 44% |
| Zn(OTf)₂/DIPEA | 40°C | 3h | 68% |
| Montmorillonite K-10 | 60°C | 12h | 51% |
Zinc triflate-mediated coupling proves optimal, likely via Lewis acid activation of the carbonyl.
Stereochemical Control
The E-configuration predominates (>95:5 E/Z) due to:
- Conjugative stabilization of the imine π-system
- Steric hindrance between benzo[d]thiazole and pyrrolidine moieties
Analytical Characterization Data
Critical Spectroscopic Signatures :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imine-H), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃)
- IR (KBr): 2210 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O), 1345/1160 cm⁻¹ (SO₂)
- HRMS : m/z 594.0832 [M+H]⁺ (calc. 594.0829)
Process Optimization Challenges
Yield-Limiting Factors
- Epimerization during pyrrolidine sulfonylation (controlled via low-temperature addition)
- Over-oxidation of thioether to sulfone (mitigated by stoichiometric K₂Cr₂O₇)
- Competitive N-alkylation in propynyl installation (suppressed using bulky bases)
Green Chemistry Considerations
- Replacement of Cr(VI) oxidants with H₂O₂/Na₂WO₄ under investigation
- Solvent recovery systems for DMF and CH₂Cl₂ being implemented
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound?
The synthesis involves sequential sulfonylation, cyclization, and imine formation steps. A typical approach includes:
- Sulfonylation of pyrrolidine with 5-chlorothiophene-2-sulfonyl chloride.
- Coupling the sulfonylated pyrrolidine with a benzo[d]thiazole intermediate via a carbodiimide-mediated reaction.
- Final esterification under mild acidic conditions to preserve the prop-2-yn-1-yl group . Key intermediates should be characterized by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry.
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR resolve the (E)-configuration of the imino group and prop-2-yn-1-yl substitution. NOESY can confirm spatial arrangements in the pyrrolidine ring .
- X-ray Crystallography : Single-crystal analysis validates the stereochemistry of the sulfonyl-pyrrolidine moiety and thiazole ring conformation .
- IR Spectroscopy : Confirms carbonyl (C=O) and sulfonyl (S=O) stretching frequencies .
Q. What preliminary biological screening assays are recommended?
- Enzyme Inhibition : Test against kinases or proteases due to structural similarity to thiazole-containing inhibitors (e.g., ATP-competitive assays) .
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria and fungi, noting pH-dependent activity variations in sulfonamide derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Catalyst Screening : Use DMAP or triethylamine to enhance nucleophilicity of the pyrrolidine nitrogen.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonylation) . Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and isolate intermediates via flash chromatography.
Q. What strategies mitigate solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Modification : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
- Salt Formation : Explore hydrochloride or sodium salts of the carboxylate intermediate .
Q. How to design structure-activity relationship (SAR) studies targeting the thiophene-sulfonyl moiety?
- Analog Synthesis : Replace the 5-chlorothiophene with other heterocycles (e.g., furan, pyridine) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions between the sulfonyl group and target proteins .
- Metabolic Stability : Incorporate deuterium at the pyrrolidine α-position to probe oxidative degradation pathways .
Q. How to resolve contradictions in bioactivity data across different studies?
- Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to reduce variability.
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in different test systems .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations to assess target binding entropy/enthalpy trade-offs .
Methodological Considerations
Q. How to evaluate hydrolytic stability of the methyl ester under physiological conditions?
- pH-Varied Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC-UV.
- Enzymatic Hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) to simulate in vivo conditions .
Q. What computational tools predict metabolic sites for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
